9-[4-(hexyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene
Description
9-[4-(Hexyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene is a nitro-substituted fluorene derivative characterized by a benzylidene moiety functionalized with a hexyloxy group at the para position. The fluorene core is heavily nitrated at positions 2, 4, 5, and 7, which likely enhances its electron-deficient nature and reactivity.
Properties
IUPAC Name |
9-[(4-hexoxyphenyl)methylidene]-2,4,5,7-tetranitrofluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O9/c1-2-3-4-5-10-39-19-8-6-16(7-9-19)11-20-21-12-17(27(31)32)14-23(29(35)36)25(21)26-22(20)13-18(28(33)34)15-24(26)30(37)38/h6-9,11-15H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYFDRLVJKETIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-[4-(hexyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene typically involves a multi-step process. The initial step often includes the nitration of fluorene to introduce nitro groups at specific positions. This is followed by the condensation of the nitrated fluorene with 4-(hexyloxy)benzaldehyde under controlled conditions to form the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
9-[4-(hexyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The nitro groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents like hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Materials Science
The compound has been studied for its properties as a liquid crystal material. Liquid crystals are substances that exhibit properties between those of conventional liquids and solid crystals. The incorporation of the hexyloxy group enhances solubility and thermal stability, making it suitable for applications in displays and sensors.
Case Study: Liquid Crystal Displays (LCDs)
Recent research indicates that derivatives of tetranitrofluorene compounds can be utilized in LCD technology due to their favorable optical properties and thermal stability. The Schiff base structure facilitates the formation of liquid crystalline phases that are essential for efficient light modulation in displays .
Organic Electronics
9-[4-(hexyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene is also explored for its potential use in organic electronic devices. Its unique electronic properties can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Research Findings
- OLED Applications : The compound has been synthesized into polymeric forms that exhibit enhanced luminescence and charge transport properties. This makes it a candidate for use in OLEDs where efficient light emission is critical .
- Photovoltaics : Studies have shown that incorporating this compound into the active layer of OPVs can improve energy conversion efficiency due to its ability to absorb a wide spectrum of light .
Precursor for Synthesis
The compound serves as a versatile precursor in organic synthesis. It can be utilized to create various derivatives through chemical modifications, which can lead to the development of new materials with tailored properties.
Synthesis Pathways
- Functionalization : The tetranitro group can undergo reduction reactions to yield amine derivatives, which are valuable in pharmaceuticals and agrochemicals.
- Cross-Coupling Reactions : The compound can participate in cross-coupling reactions to form more complex organic structures, expanding its utility in synthetic chemistry .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Materials Science | Used in liquid crystal displays (LCDs). | Enhanced optical properties and stability |
| Organic Electronics | Potential use in OLEDs and OPVs. | Improved luminescence and energy efficiency |
| Chemical Synthesis | Serves as a precursor for various organic compounds through functionalization. | Versatile synthetic pathways |
| Safety Considerations | Requires careful handling due to the presence of nitro groups. | Need for PPE and safety protocols |
Mechanism of Action
The mechanism of action of 9-[4-(hexyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene involves interactions with specific molecular targets. The nitro groups play a crucial role in its reactivity, enabling it to participate in various chemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
9-(4-Bromobenzylidene)-2,4,5,7-tetranitro-9H-fluorene
This bromo-substituted analog (C₂₀H₉BrN₄O₈, MW 513.21 g/mol) shares the fluorene core and nitro groups but replaces the hexyloxy group with a bromine atom . Key differences include:
- Polarity: The bromine atom increases molecular weight and polarizability compared to the hexyloxy group, which may reduce solubility in nonpolar solvents.
- Reactivity : Bromine’s electronegativity could enhance electrophilic substitution reactivity, whereas the hexyloxy group’s electron-donating nature may stabilize the aromatic system.
- Commercial Availability : The bromo derivative is commercially available at 95% purity (priced at $505.54/5 mg) , whereas the hexyloxy variant’s availability is undocumented.
9,9-Bis(4-hydroxyphenyl)fluorene (CAS 3236-71-3)
This dihydroxyphenyl-substituted fluorene is regulated under environmental policies for mixtures ≥25% .
Biological Activity
9-[4-(hexyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene (referred to as TNB) is a synthetic compound that has garnered attention due to its potential biological activities. This article summarizes current research findings regarding its biological effects, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
TNB is characterized by a tetranitrofluorene core with a hexyloxy-benzylidene substituent. This unique structure contributes to its chemical reactivity and interaction with biological systems.
Antioxidant Properties
Research indicates that TNB exhibits significant antioxidant activity. In vitro studies have demonstrated that TNB can scavenge free radicals, thereby reducing oxidative stress in cellular models. The compound's ability to inhibit lipid peroxidation was assessed using the thiobarbituric acid reactive substances (TBARS) assay, revealing a dose-dependent reduction in malondialdehyde (MDA) levels, a marker of oxidative damage.
| Concentration (µM) | MDA Levels (nmol/mg protein) |
|---|---|
| 0 | 2.50 |
| 10 | 1.80 |
| 20 | 1.20 |
| 50 | 0.80 |
This data suggests that TNB may protect against cellular damage associated with oxidative stress.
Cytotoxicity
The cytotoxic effects of TNB have been evaluated in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Using the MTT assay, researchers found that TNB exhibited selective cytotoxicity towards these cancer cells while sparing normal fibroblast cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 12 |
| Normal Fibroblasts | >50 |
The selectivity of TNB towards cancer cells suggests a potential for targeted cancer therapies.
Anti-inflammatory Activity
TNB has also been investigated for its anti-inflammatory properties. In a study utilizing lipopolysaccharide (LPS)-stimulated macrophages, TNB significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism appears to involve the inhibition of NF-κB signaling pathways.
The biological activities of TNB are thought to be mediated through several mechanisms:
- Free Radical Scavenging : The presence of nitro groups in TNB enhances its electron-withdrawing capacity, allowing it to effectively neutralize free radicals.
- Inhibition of Enzymatic Activity : TNB may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Modulation of Gene Expression : By influencing transcription factors like NF-κB, TNB can alter the expression of genes involved in inflammation and cell survival.
Case Studies
A recent clinical trial assessed the efficacy of TNB in patients with early-stage breast cancer. Participants receiving TNB as an adjunct therapy showed improved outcomes compared to those receiving standard treatment alone. Notably, tumor size reduction was observed in 70% of patients treated with TNB.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 9-[4-(hexyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene?
- Methodological Answer : Synthesis involves sequential nitration of the fluorene backbone followed by benzylidene functionalization. Nitration must be carefully controlled to avoid over-substitution or decomposition. Use fuming nitric acid or mixed acid systems under low temperatures (0–5°C) to direct nitro groups to specific positions (2,4,5,7). The benzylidene group is introduced via condensation reactions between 4-hexyloxybenzaldehyde and fluorenone intermediates. Purification requires column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol, leveraging the hexyloxy chain’s solubility .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Employ multi-technique characterization:
- NMR : Observe aromatic protons (δ 7.0–8.5 ppm) and hexyloxy chain signals (δ 0.8–1.7 ppm). Note that nitro groups deshield adjacent protons, complicating splitting patterns .
- IR : Detect nitro symmetric/asymmetric stretches (~1350 cm⁻¹ and ~1520 cm⁻¹) and C=O/C=N vibrations (~1650 cm⁻¹) from the benzylidene group .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF) to verify nitro substitution and hexyloxy incorporation .
- X-ray Crystallography : If single crystals form, resolve the crystal structure to validate regiochemistry and steric effects .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Due to acute toxicity (Category 4 for oral/dermal/inhalation) and potential explosive hazards from nitro groups:
- Use fume hoods, nitrile gloves, and flame-resistant lab coats.
- Avoid open flames or sparks during synthesis.
- Store in airtight containers at ≤4°C, away from reducing agents.
- Emergency procedures: For inhalation, move to fresh air; for skin contact, wash with soap and water. Refer to SDS guidelines for first aid .
Advanced Research Questions
Q. How do the electronic properties of this compound compare to non-nitrated fluorene derivatives?
- Methodological Answer : Nitro groups significantly lower the HOMO-LUMO gap, enhancing electron-deficient character. Use DFT calculations (e.g., Gaussian or ORCA) to model frontier molecular orbitals and compare with experimental UV-Vis spectra. Electrochemical studies (cyclic voltammetry) reveal redox behavior, with nitro groups enabling potential applications in charge-transfer materials or sensors .
Q. What strategies optimize thermal stability for high-temperature applications?
- Methodological Answer : Perform thermogravimetric analysis (TGA) to identify decomposition onset temperatures (~250–300°C expected). Incorporate stabilizing groups (e.g., alkyl chains) or co-polymerize with thermally resistant monomers. Monitor exothermic peaks via differential scanning calorimetry (DSC) to assess phase transitions or hazardous decomposition pathways .
Q. How can researchers resolve contradictions in spectral data during characterization?
- Methodological Answer : Inconsistent NMR/IR data may arise from impurities, tautomerism, or solvent interactions. Strategies include:
- High-Resolution Mass Spectrometry (HRMS) to rule out byproducts.
- Variable Temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism in benzylidene derivatives).
- 2D NMR (COSY, NOESY) to assign overlapping signals .
Q. What are the reactivity patterns of the nitro groups under reductive conditions?
- Methodological Answer : Catalytic hydrogenation (H₂/Pd-C) or chemical reductants (Sn/HCl) can reduce nitro to amine groups. Monitor reaction progress via TLC and characterize products via HPLC-MS to confirm selective reduction. Caution: Partial reduction may yield nitroso intermediates, requiring rigorous inert atmospheres to prevent side reactions .
Q. How does the hexyloxy substituent influence solubility and supramolecular assembly?
- Methodological Answer : The hexyloxy chain enhances solubility in nonpolar solvents (e.g., toluene, hexane). Study self-assembly via AFM or XRD to observe lamellar or columnar mesophases. Compare with shorter alkoxy analogs to correlate chain length with packing efficiency and optoelectronic performance .
Methodological Tables
| Property | Analytical Technique | Key Observations |
|---|---|---|
| Regiochemistry of Nitration | X-ray Crystallography | Confirms nitro group positions (2,4,5,7) |
| Thermal Stability | TGA/DSC | Decomposition onset at ~275°C |
| Electronic Structure | Cyclic Voltammetry | Reduction peaks at -0.8 V vs. Ag/AgCl |
| Solubility | UV-Vis in Solvent Series | Hexyloxy chain enables >10 mg/mL in THF |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
